molecular formula C8H12 B13732601 Spiro(3.4)oct-5-ene CAS No. 14783-50-7

Spiro(3.4)oct-5-ene

Cat. No.: B13732601
CAS No.: 14783-50-7
M. Wt: 108.18 g/mol
InChI Key: GSTBLMRSOPHVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(3.4)oct-5-ene (C₈H₁₂) is a bicyclic hydrocarbon featuring a unique spirocyclic architecture where a four-membered ring and a five-membered ring share a single bridgehead carbon atom (Figure 1). Its IUPAC name is spiro[3.4]oct-5-ene, with a molecular weight of 108.18 g/mol. Key structural identifiers include:

  • SMILES: C1CC2(C1)CCC=C2
  • InChIKey: GSTBLMRSOPHVLU-UHFFFAOYSA-N
  • Molecular formula: C₈H₁₂
    The compound exhibits a rigid three-dimensional geometry due to its spirocyclic framework, making it a valuable scaffold in organic synthesis and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14783-50-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

spiro[3.4]oct-7-ene

InChI

InChI=1S/C8H12/c1-2-5-8(4-1)6-3-7-8/h1,4H,2-3,5-7H2

InChI Key

GSTBLMRSOPHVLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro(3.4)oct-5-ene can be synthesized through various methods, including cycloaddition reactions and cyclization processes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The specific methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

Spiro(3.4)oct-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce fully saturated spirocyclic derivatives .

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
Spiro(3.4)oct-5-ene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through functionalization reactions, making it a valuable building block in organic synthesis.

Synthetic Routes
Research has documented several synthetic routes to produce this compound, optimizing yield and purity. For example, methods such as pinacol rearrangement and cycloaddition reactions have been explored to enhance accessibility for further study .

Materials Science

Polymer Chemistry
The structural characteristics of this compound make it suitable for use in polymer chemistry. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability.

Functional Materials
Spiro compounds, including this compound, are being investigated for their potential in creating functional materials such as sensors and catalysts due to their unique electronic properties.

Medicinal Chemistry

Biological Activity Studies
Studies have indicated that this compound and its derivatives may exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. Research focusing on structure-activity relationships has identified various analogs that show promise in therapeutic applications .

Drug Development
The compound's unique geometry allows for the development of novel pharmaceuticals targeting specific biological pathways. For instance, modifications to the spiro structure have led to compounds with improved efficacy against androgen receptors, indicating potential use in hormone-related therapies .

Case Studies

Study Title Focus Area Findings
Total Synthesis of MeroterpenoidsOrganic SynthesisDemonstrated the utility of this compound as an intermediate in synthesizing complex meroterpenoids, highlighting its role in multi-step synthetic strategies .
Structure-Activity Relationship for Androgen Receptor ModulatorsMedicinal ChemistryIdentified this compound derivatives that exhibit significant activity against androgen receptors, suggesting therapeutic potential in prostate cancer treatment .
Cascade Reactions for SpirocyclobutenesOrganic SynthesisDeveloped a highly selective cascade reaction that transforms dienallenes into spirocyclobutenes, showcasing the reactivity and versatility of this compound derivatives .

Mechanism of Action

The mechanism by which spiro(3.4)oct-5-ene exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations

Spiro(3.4)oct-5-ene belongs to a broader family of spirocyclic compounds, which differ in ring sizes, heteroatoms, and substituents. Key examples include:

Compound Name Formula Molecular Weight (g/mol) Key Features Reference
This compound C₈H₁₂ 108.18 All-carbon spiro system with 4- and 5-membered rings
1-Oxaspiro[2.5]oct-5-ene C₁₀H₁₄O 150.22 Oxygen atom in the spiro junction; additional methyl groups
2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene C₁₁H₁₆O 164.24 Oxygen atom and methyl substituents enhancing steric bulk
2-Aza-3-oxa-bicyclo[3.3.0]oct-5-ene C₂₄H₂₁NO 339.43 Nitrogen and oxygen atoms in the bicyclic system; aromatic substituents
Spiro[indole-2,2'-pyrrole] C₂₂H₂₀ClN₃O₃ 409.87 Heteroaromatic rings (indole and pyrrole) with a chlorophenyl substituent

Key Observations :

  • Heteroatoms (e.g., O, N) in the spiro junction or rings alter electronic properties and reactivity. For example, 1-oxaspiro compounds exhibit increased polarity compared to all-carbon analogs .
  • Substituents like methyl groups or aromatic rings enhance steric hindrance, influencing solubility and intermolecular interactions .

Key Observations :

  • This compound derivatives often require photochemical or electrophilic activation due to the stability of the spiro junction .
  • Multicomponent reactions are favored for constructing complex spiro systems with heteroaromatic rings .

Physicochemical Properties

Property This compound 1-Oxaspiro[2.5]oct-5-ene Spiro[indole-2,2'-pyrrole] Azaspiro[3.5]nonane
Melting Point (°C) Not reported Not reported 138–140 Not reported
Solubility Low (hydrocarbon) Moderate (polar solvents) Low (crystalline solid) Variable
Stability High Moderate High Moderate
Fragmentation (EIMS) Not studied Loss of ClC₆H₄N₂CO Molecular ion peaks Fragmentation at spiro junction

Key Observations :

  • Heteroatom-containing spiro compounds (e.g., Spiro[indole-2,2'-pyrrole]) exhibit higher melting points due to crystallinity .
  • Electron ionization mass spectrometry (EIMS) of spiro compounds often shows fragmentation at the spiro junction, as seen in analogs .

Biological Activity

Spiro(3.4)oct-5-ene is a spirocyclic compound characterized by its unique molecular structure, which allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8_8H12_{12} and features a distinctive spirocyclic arrangement that contributes to its biological activity. The compound's ability to fit into specific binding sites on enzymes and receptors enhances its potential for modulating biological functions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The spirocyclic structure allows it to bind selectively to enzymes, potentially altering their activity and influencing metabolic pathways.
  • Receptor Interaction : It may interact with receptor sites, affecting signal transduction mechanisms in cells, which can lead to therapeutic effects such as anti-inflammatory or anti-cancer activities .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Some studies suggest that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, indicating promise for treating inflammatory diseases .
  • Bronchodilator Activity : Recent findings have highlighted the potential of related spiro compounds in respiratory health, particularly in modulating airway smooth muscle relaxation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

  • Study on GABA Receptors : A derivative of this compound demonstrated significant binding affinity (9 nM) for GABA A receptors, suggesting potential applications in treating respiratory conditions through bronchodilation .
CompoundBinding Affinity (nM)Metabolic StabilityEffect
5c9HighBronchodilation
  • Synthesis and Evaluation : Research has shown that modifications to the spirocyclic structure can enhance biological activity, leading to improved pharmacological profiles for various therapeutic targets .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds:

Compound NameBiological ActivityUnique Features
Spiro[3.4]octaneModerate anti-inflammatorySimpler structure
Spiro[4.5]decaneAnticancer propertiesLarger ring system
This compoundAnticancer, bronchodilatorUnique binding site interactions

Q & A

Q. What are the established synthetic routes for Spiro[3.4]oct-5-ene derivatives, and how can researchers optimize yields?

Spiro[3.4]oct-5-ene derivatives are synthesized via cyclization and rearrangement strategies. For example, bicyclobutylidenes can undergo epoxidation followed by oxaspirohexan-cyclopentanon rearrangement to form spirocyclic ketones . A photochemical homologation approach using formaldehyde and o-phenylenediamine under flow conditions has also been reported for related spiro compounds . To optimize yields, researchers should control reaction parameters (temperature, solvent polarity) and employ catalysts like Lewis acids. Purification via column chromatography or crystallization is critical for isolating enantiomerically pure products.

Q. What spectroscopic and crystallographic methods are most effective for characterizing Spiro[3.4]oct-5-ene?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming spiro connectivity and ring strain. X-ray crystallography provides definitive structural validation, as demonstrated for spiro compounds like 2,4,4-triphenyl-2-aza-3-oxa-bicyclo[3.3.0]oct-5-ene, revealing bond angles and torsional strain . Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups. For dynamic systems, variable-temperature NMR can probe conformational flexibility .

Q. How can computational methods (e.g., DFT) predict the reactivity of Spiro[3.4]oct-5-ene in novel reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and predict regioselectivity in spiro compound reactions. For example, computational studies on spiro[3.4]octane derivatives reveal strain energy distributions and reactive sites prone to ring-opening . Researchers should validate computational predictions with experimental data, such as kinetic isotope effects or Hammett plots.

Q. What are the best practices for handling Spiro[3.4]oct-5-ene’s instability during experiments?

Spiro[3.4]oct-5-ene derivatives are often sensitive to moisture and oxygen. Storage under inert gas (Ar/N₂) at low temperatures (−20°C) in anhydrous solvents (e.g., THF, DCM) is recommended. Reaction setups should use Schlenk lines or gloveboxes for air-sensitive steps. Stability assays (TGA, DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving Spiro[3.4]oct-5-ene?

Mechanistic discrepancies (e.g., radical vs. ionic pathways) require multi-method validation:

  • Use isotopic labeling (²H, ¹³C) to track bond cleavage/rearrangement.
  • Perform kinetic studies (Eyring analysis) to distinguish concerted vs. stepwise processes.
  • Apply in-situ monitoring (Raman spectroscopy, stopped-flow techniques) to detect intermediates. Cross-referencing with analogous spiro systems (e.g., azaspiro[3.4]octanes) can clarify trends .

Q. What strategies enable the application of Spiro[3.4]oct-5-ene in drug discovery?

The spirocyclic scaffold’s rigidity and 3D structure make it a promising pharmacophore. Key steps include:

  • Bioisosteric replacement : Substitute oxygen/nitrogen atoms in azaspiro derivatives to modulate bioavailability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl, bromo) and test against target proteins (e.g., kinases) .
  • ADMET profiling : Use in-vitro assays (e.g., hepatic microsomal stability) to prioritize candidates .

Q. How can researchers address analytical challenges in quantifying Spiro[3.4]oct-5-ene in complex matrices?

High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection or LC-MS/MS is preferred for trace analysis. For biological samples (e.g., cell lysates), solid-phase extraction (SPE) or derivatization (e.g., bromination) enhances sensitivity. Automated platforms like SPIRO enable high-throughput imaging and statistical analysis of spiro compound effects in assays (e.g., seed germination) .

Q. What methodologies reconcile conflicting literature data on Spiro[3.4]oct-5-ene’s thermodynamic properties?

Systematic reviews should:

  • Compare data sources (e.g., NIST vs. proprietary databases) and experimental conditions .
  • Replicate key studies using standardized protocols (e.g., SPIROS guidelines for data collection) .
  • Apply meta-analysis to identify outliers and calculate weighted averages for properties like ΔHf.

Q. How can Spiro[3.4]oct-5-ene be integrated into materials science applications?

The spiro structure’s strain and chirality are exploitable in:

  • Supramolecular chemistry : Design host-guest complexes using spiro-based macrocycles.
  • Polymer additives : Incorporate spiro moieties to enhance thermal stability via steric hindrance.
  • Chiral catalysts : Functionalize with transition metals (e.g., Ru, Pd) for asymmetric synthesis .

Q. What ethical and reproducibility standards apply to Spiro[3.4]oct-5-ene research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish synthetic protocols with detailed reaction conditions (e.g., equivalents, solvent grades) .
  • Deposit raw data (spectra, crystallographic files) in repositories like Zenodo or Figshare.
  • Disclose conflicts of interest and adhere to in-vitro use guidelines to prevent misuse in unapproved therapeutic contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.